molecular formula C40H38I2P2 B14460757 Tetramethylenebis(triphenylphosphonium) diiodide CAS No. 73790-49-5

Tetramethylenebis(triphenylphosphonium) diiodide

Cat. No.: B14460757
CAS No.: 73790-49-5
M. Wt: 834.5 g/mol
InChI Key: URQRJFCQBNBVDD-UHFFFAOYSA-L
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Description

Tetramethylenebis(triphenylphosphonium) diiodide is an organophosphorus compound that features two triphenylphosphonium groups connected by a tetramethylene bridge, with two iodide counterions. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylenebis(triphenylphosphonium) diiodide can be synthesized through the reaction of triphenylphosphine with a suitable alkyl halide, such as 1,4-diiodobutane. The reaction typically involves the following steps:

  • Dissolving triphenylphosphine in an appropriate solvent like acetonitrile.
  • Adding 1,4-diiodobutane to the solution.
  • Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tetramethylenebis(triphenylphosphonium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can participate in reduction reactions, often involving metal catalysts.

    Substitution: The iodide ions can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Reduced phosphonium compounds.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Tetramethylenebis(triphenylphosphonium) diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex molecules.

    Biology: Employed in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.

    Medicine: Investigated for its potential use in drug delivery systems, especially for targeting cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tetramethylenebis(triphenylphosphonium) diiodide exerts its effects involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium groups facilitate the compound’s uptake into cells, where it can disrupt mitochondrial function, leading to cell death. This property is particularly useful in targeting cancer cells, which have higher mitochondrial activity compared to normal cells.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylenebis(triphenylphosphonium) bromide: Similar structure but with bromide counterions instead of iodide.

    Triphenylphosphine: A simpler compound with a single triphenylphosphine group.

    Tetraphenylphosphonium chloride: Contains four phenyl groups attached to a single phosphorus atom with chloride counterions.

Uniqueness

Tetramethylenebis(triphenylphosphonium) diiodide is unique due to its tetramethylene bridge, which provides distinct chemical and physical properties compared to other phosphonium salts. This structural feature enhances its ability to participate in specific chemical reactions and makes it a valuable reagent in various applications.

Properties

CAS No.

73790-49-5

Molecular Formula

C40H38I2P2

Molecular Weight

834.5 g/mol

IUPAC Name

triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;diiodide

InChI

InChI=1S/C40H38P2.2HI/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2

InChI Key

URQRJFCQBNBVDD-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[I-].[I-]

Origin of Product

United States

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